molecular formula C20H21N5OS B3559996 N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3559996
M. Wt: 379.5 g/mol
InChI Key: UUSQORCFGMLFTB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound featuring a 1,2,4-triazole core, a sulfanyl acetamide linker, and multiple aromatic systems. This structural motif is common in compounds investigated for their potential biological activities. Based on its molecular framework, this chemical is intended for research applications in medicinal chemistry and drug discovery. It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. The compound's structure combines a 4-ethylphenyl acetamide group connected via a thioether linkage to a 1,2,4-triazole ring that is further substituted with a prop-2-en-1-yl (allyl) group and a pyridin-4-yl moiety. The presence of the triazole ring, known for its diverse biological properties, and the pyridine ring, which can influence solubility and binding affinity, makes this compound a valuable intermediate or scaffold for developing new bioactive molecules. Researchers can explore its properties in various assays, including target-based screening for antimicrobial, antitumor, or other pharmacological activities. The allyl group on the triazole nitrogen may offer a handle for further chemical modification through reactions such as radical addition or oxidation, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Proper handling procedures should be followed, and the material should be stored in a cool, dry place.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-3-13-25-19(16-9-11-21-12-10-16)23-24-20(25)27-14-18(26)22-17-7-5-15(4-2)6-8-17/h3,5-12H,1,4,13-14H2,2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSQORCFGMLFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring and the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific application and desired properties of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:

  • Formation of the Triazole Ring : The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
  • Introduction of the Pyridinyl Group : The pyridinyl group is introduced through a nucleophilic substitution reaction.
  • Attachment of the Ethylphenyl Group : This is accomplished via a Friedel-Crafts alkylation reaction.
  • Formation of the Acetamide Moiety : The final step involves amidation to form the acetamide structure.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed using sodium borohydride.
  • Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, including:

Antimicrobial Activity : Investigations have shown promising results in inhibiting bacterial growth.

Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells through specific molecular interactions.

Biological Research

The compound is being studied for its role as an enzyme inhibitor or receptor modulator. Its interaction with biological targets may lead to new insights into disease mechanisms and treatment strategies.

Material Science

Due to its unique chemical structure, this compound is also being investigated for its potential use in developing new materials with specific properties.

Agricultural Applications

Preliminary studies indicate that derivatives of this compound could have applications in agrochemicals, potentially acting as fungicides or herbicides.

Similar Compounds

Compound NameStructureApplications
N-(4-butoxyphenyl)-2-{[5-pyridinyl]-thio}acetamideSimilar triazole-based structureAntimicrobial
N-(3-methylphenyl)-2-{[5-pyridinyl]-thio}acetamideSimilar functional groupsAnticancer

Uniqueness

N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-y)-triazol]}acetamide stands out due to its specific combination of functional groups which confer distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Pyridinyl Position : The target compound’s pyridin-4-yl group (vs. pyridin-3-yl in ) optimizes Orco activation due to improved steric alignment with the receptor’s binding pocket .
  • Aryl Group Modifications :
    • N-(4-ethylphenyl) (target) vs. N-(4-isopropylphenyl) (OLC-12): Bulkier isopropyl groups in OLC-12 enhance hydrophobic interactions, increasing receptor binding affinity .
    • N-(4-ethoxyphenyl) (): Ethoxy groups improve solubility but reduce insect olfaction activity compared to ethyl substituents.
  • Electron-Withdrawing Groups : Derivatives like KA3 (4-chlorophenyl) exhibit enhanced antimicrobial activity due to increased electrophilicity and membrane penetration .

Pharmacological Profiles

  • Orco Agonists : The target compound and OLC-12 are pivotal in insect behavior studies, whereas pyridin-3-yl analogs () may diverge in target specificity due to altered hydrogen-bonding networks.
  • Anti-inflammatory/Antimicrobial Agents : KA-series compounds () leverage electron-withdrawing aryl groups for dual activity, unlike the target compound’s specialized olfactory role.
  • Anti-exudative Activity : Furan-2-yl triazoles () achieve 63% inflammation inhibition, comparable to diclofenac sodium (68%), via radical scavenging mechanisms.

Biological Activity

N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of triazole derivatives. Its unique structure, which includes an ethylphenyl group, a pyridinyl group, and a triazole ring, suggests potential biological activity that warrants investigation. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C19H21N5OS. It features a triazole ring known for its role in various biological activities, particularly in enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression. Inhibitors of HDACs can induce differentiation and apoptosis in tumor cells .
  • Receptor Modulation : Its structural components allow it to bind effectively to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • A related triazole derivative showed IC50 values ranging from 0.80 to 2.27 μM against multiple cancer cell lines .

Antimicrobial Activity

This compound may also exhibit antimicrobial properties. Compounds with similar triazole scaffolds have been evaluated for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, showcasing promising results.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
N-(4-methylphenyl)-N’-(4-nitrophenyl)acetamidineSimilar phenyl groupAnticancer0.43
N-(4-butylphenyl)-2-(4-nitrophenyl)acetamideSimilar acetamide moietyAntimicrobial18
N-(2-hydroxyphenyl)-N’-[1-(2-hydroxyethyl)piperidin]acetamideDifferent substituentsHDAC inhibition46.42

Case Studies

Several studies have highlighted the potential of triazole derivatives as therapeutic agents:

  • Histone Deacetylase Inhibition : A study reported that novel hydroxamic acid-based HDAC inhibitors showed significant antiproliferative activity against human tumor cells, indicating that modifications in the triazole structure can enhance biological efficacy .
  • Antimicrobial Evaluation : Another study evaluated a series of triazole derivatives for antimicrobial activity against various pathogens, demonstrating that modifications in the side chains significantly affect their inhibitory potency against Candida albicans and other bacteria .

Q & A

Q. What mechanistic assays elucidate interactions with biological targets?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy for enzyme-inhibitor complexes .
  • Fluorescence quenching : Monitor tryptophan residue changes in target proteins upon ligand binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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